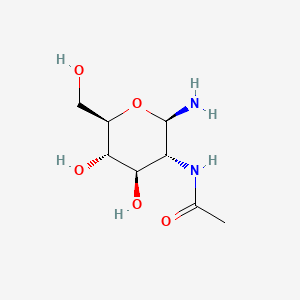

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

描述

2-Acetamido-2-deoxy-β-D-glucopyranosylamine (CAS: 18615-50-4) is a derivative of N-acetyl-D-glucosamine (GlcNAc) with an amine group replacing the hydroxyl at the anomeric carbon. Its molecular formula is C₈H₁₆N₂O₅, and it has a molecular weight of 220.22 g/mol . This compound is pivotal in glycopeptide synthesis, serving as a precursor for glycosylamines and glycoconjugates. Key applications include:

- Glycopeptide synthesis: Used to form β-glycosidic bonds with aspartic acid residues, critical for N-linked glycoproteins .

- Biomedical research: Acts as a substrate for glycosidase activity assays and a building block for oligosaccharides .

- Challenges in synthesis: By-products like bis-glycopyranosylamines (e.g., bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines) are common, requiring optimized reaction conditions for high yields .

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves the condensation of the corresponding N-acetamido sugars with ammonium bicarbonate (NH4HCO3) in a saturated aqueous solution . This method is relatively straightforward and yields the desired product efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain its stability .

化学反应分析

Types of Reactions

2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-acetylglucosamine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions to form various glycosylamine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-acetylglucosamine derivatives, amine derivatives, and various glycosylamine compounds. These products are often used in further synthetic applications and research .

科学研究应用

2-acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-D-glucosylamine, is a glucose derivative with significant applications in carbohydrate chemistry and biochemistry. It is often employed as a building block in the synthesis of various glycopeptides and glycoproteins.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block in creating complex carbohydrates and glycopeptides.

- Biology The compound is used in studies of cell surface glycosylation and glycoprotein synthesis.

- Industry It is used to produce biochemical reagents and as a precursor in synthesizing other important compounds.

- Pharmaceutical Development Its relevance in cancer biology positions it as a candidate for drug development that targets glycosylation pathways.

- Aspartylglycosaminuria Studies 2-Acetamido-1-N-(β-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine may be useful in studies on Aspartylglycosaminuria .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to create corresponding N-acetylglucosamine derivatives.

- Reduction Reduction reactions can transform it into different amine derivatives.

- Substitution It can undergo substitution reactions to produce various glycosylamine derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically require controlled temperatures and pH levels to achieve the desired product. Major products include N-acetylglucosamine derivatives, amine derivatives, and various glycosylamine compounds, often used in further synthetic applications and research.

作用机制

The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves its role as a substrate or inhibitor in various biochemical pathways. It interacts with enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the proper functioning of cellular processes .

相似化合物的比较

Bis(2-Acetamido-2-Deoxy-D-Glucopyranosyl)Amines

- Structure : Two GlcNAc units linked via an amine bridge.

- Synthesis: Formed as by-products during the preparation of 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosylamine. Independent synthesis yields >80% under high-pH conditions .

- Applications: Limited direct use but critical for understanding side reactions in glycoconjugate synthesis.

4-Deoxy-Disaccharides (Compounds 15–17)

- Structure : GlcNAc derivatives with 4-deoxy modifications and β-(1→4) or β-(1→6) linkages.

- Synthesis: Prepared via regioselective deoxygenation and glycosylation. For example, 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-GlcNAc (Compound 15) is synthesized in 65% yield .

- Applications : Study carbohydrate-protein interactions and glycan remodeling in pathogens.

Nona-β-(1→6)-D-Glucosamines

- Structure : Oligomers of GlcNAc with alternating N-acetylation patterns (e.g., Compound 4 in ).

- Synthesis: Modular assembly using glycosyl donors and acceptors. HRESIMS data confirm structures (e.g., m/z 2301.6628 for a nona-saccharide) .

- Applications : Probe enzymatic specificity of glycosyltransferases and lysozymes.

Benzyl-Protected GlcNAc Derivatives

Galactopyranosyl-GlcNAc Hybrids

- Example: 2-Azidoethyl 2-acetamido-2-deoxy-β-D-galactopyranosyl-(1→4)-GlcNAc (Compound 6 in ).

- Synthesis : Galactosyltransferase-mediated coupling; HPLC retention time: 6.55 min .

- Applications : Targeted drug delivery via galectin-3 binding.

Key Research Findings

Synthetic Efficiency: The use of furanosyl oxazoline intermediates improves β-glycosidation yields (>70%) for unprotected GlcNAc derivatives .

Stereochemical Control: 2,3-Oxazolidinone protection minimizes α/β anomerization during glycosidation .

Biomedical Relevance: Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside is a benchmark substrate for β-glucosidase kinetics (kₐₜ/Kₘ = 1.2 × 10³ M⁻¹s⁻¹) .

生物活性

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-beta-D-glucosamine (GlcNAc), is a monosaccharide derivative with significant biological activity. This compound is integral to various biochemical processes and has been the subject of extensive research due to its implications in health and disease.

- Chemical Formula : C₈H₁₅N₁O₆

- Molecular Weight : Approximately 221.21 Da

- Structure : Contains an acetamido group at the C2 position of the glucopyranose ring.

Biological Significance

This compound plays a crucial role in:

- Glycoprotein and Glycolipid Synthesis : It serves as a building block for glycoproteins and glycolipids, which are essential for cellular functions, including signaling and structural integrity of cell membranes.

- N-linked Glycosylation : This process is vital for protein folding and function. Abnormalities in glycosylation are linked to various diseases, including cancer .

Biological Activities

Research has identified several key biological activities associated with GlcNAc:

- Cellular Signaling : GlcNAc may influence cellular signaling pathways, although the exact mechanisms remain under investigation.

- Cancer Association : Elevated levels of GlcNAc have been observed in certain cancers, suggesting a potential role in tumor development .

- Inhibition of Glycosaminoglycan Synthesis : Studies using hepatocyte cultures demonstrated that certain GlcNAc analogs inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), affecting cellular metabolism .

In Vitro Studies

A study examined the effects of various GlcNAc analogs on primary hepatocytes. Key findings include:

- Inhibition of GAG Incorporation : Certain analogs reduced D-[3H]glucosamine incorporation into GAGs, indicating competitive inhibition within metabolic pathways .

- Impact on Protein Synthesis : The analogs also affected total protein synthesis, suggesting a uridine trapping mechanism that depletes UTP pools .

Case Studies

Research focusing on cancer cells has revealed:

- Cytotoxic Effects : Compounds derived from GlcNAc demonstrated dose-dependent cytotoxicity against cancer cell lines, such as MDA-MB231 and HepG-2. Notably, these compounds exhibited selectivity for cancer cells over normal cells, highlighting their potential therapeutic applications .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-acetyl-D-mannosamine | Similar acetamido group but different backbone | Involved in different glycoprotein structures |

| D-glucosamine | Lacks acetyl group at C2 | Precursor for chitin synthesis |

| N-acetylneuraminic acid | Contains sialic acid moiety | Important for cell recognition and signaling |

| 2-amino-2-deoxy-D-glucose | Similar structure but lacks acetyl group | Plays a role in energy metabolism |

Applications

The unique properties of this compound allow it to be used in various fields:

常见问题

Q. How can 13C-labeled derivatives (e.g., 2-acetamido-2-deoxy-6-O-sulfo-β-D-glucopyranose) be synthesized for metabolic tracing studies?

- Isotope Incorporation :

- Step 1 : Use 13C6-galactose as a precursor for enzymatic transfer to glucosamine acceptors .

- Step 2 : Chemoenzymatic sulfation with PAPS (3'-phosphoadenosine-5'-phosphosulfate) .

- Analytical Confirmation : 13C NMR (δ 95–110 ppm for anomeric carbons) and HRMS with isotopic peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。